molecular formula C24H23N3O2S2 B2829000 N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1105249-12-4

N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2829000
CAS No.: 1105249-12-4
M. Wt: 449.59
InChI Key: WNVYQUQNTCSWAB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • Position 3: A methyl group.
  • Position 7: A 4-methylphenyl substituent.
  • Position 2: A sulfanyl (-S-) bridge connecting the core to an acetamide group, which is further linked to a 3,4-dimethylphenyl moiety.

This compound’s design leverages the thienopyrimidinone scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The acetamide-thioether linkage and aromatic substituents are critical for modulating solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-5-8-17(9-6-14)19-12-30-22-21(19)26-24(27(4)23(22)29)31-13-20(28)25-18-10-7-15(2)16(3)11-18/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVYQUQNTCSWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial properties. A study highlighted the synthesis of several pyrimidine derivatives and their evaluation against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring significantly influenced the antibacterial activity, suggesting that similar modifications in N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could enhance its effectiveness as an antimicrobial agent .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. In vitro evaluations have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific mechanisms of action often involve interference with DNA synthesis and repair processes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can lead to enhanced potency against target pathogens or cancer cells. For example, substituents such as halogens or alkoxy groups have been associated with increased antibacterial and anticancer activities .

Potential as a Drug Candidate

Given its unique structure and biological activity profile, this compound is a promising candidate for further development in drug discovery programs. The compound's ability to interact with key biological targets makes it a suitable subject for high-throughput screening in pharmaceutical research aimed at discovering novel therapeutic agents.

Data Table: Summary of Biological Activities

Activity Description Reference
AntibacterialActive against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Structure ModificationsEnhancements in activity through specific substituents

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

  • Antibacterial Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness based on structural modifications .
  • Anticancer Screening : In a recent study focusing on drug libraries for anticancer properties, compounds similar to this compound were screened against multicellular spheroids to assess their cytotoxic potential .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethoxyphenyl group in introduces strong electron-withdrawing effects, which may improve metabolic stability .
  • The pyrimidin-6-one core in lacks the thiophene ring, reducing planarity and possibly altering binding affinity .

Biological Activity

N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological properties. The structural formula is as follows:

C24H23N3O2S2\text{C}_{24}\text{H}_{23}\text{N}_3\text{O}_2\text{S}_2
PropertyValue
Molecular Weight463.61 g/mol
IUPAC NameThis compound
InChIInChI=1S/C24H23N3O2S2/c1-14...

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidine have shown efficacy against Mycobacterium tuberculosis and other pathogens. A study demonstrated that modifications in the thienopyrimidine structure can enhance antitubercular activity significantly at concentrations as low as 6.25 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines. For example, compounds with similar structures have been tested against leukemia cells, where they inhibited proliferation effectively at concentrations ranging from 0.3 to 1.2 µM .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Thienopyrimidine derivatives often modulate enzyme activity or inhibit specific signaling pathways critical for cell survival and proliferation. The exact mechanism involves binding to targets such as kinases or receptors involved in cancer progression or microbial resistance .

Case Studies

  • Antitubercular Activity Study
    • Objective : To evaluate the efficacy of thienopyrimidine derivatives against M. tuberculosis.
    • Method : Compounds were screened at varying concentrations.
    • Results : Several derivatives showed enhanced activity compared to standard treatments, indicating the potential for developing new antitubercular agents .
  • Anticancer Evaluation
    • Objective : To assess the anticancer properties of thienopyrimidine derivatives.
    • Method : In vitro assays were conducted on leukemia cell lines.
    • Results : Compounds demonstrated significant growth inhibition at low micromolar concentrations, suggesting a promising avenue for cancer therapy .

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